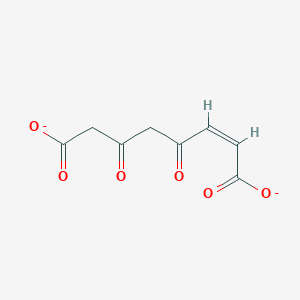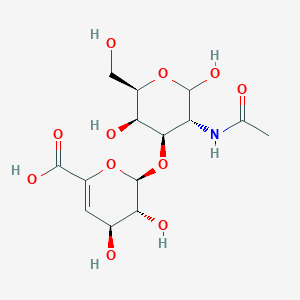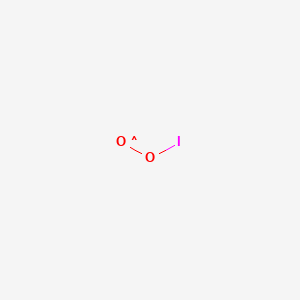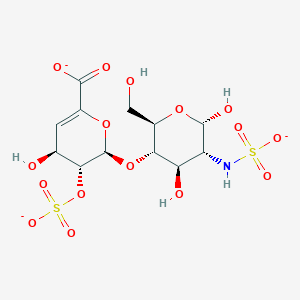
Heparin disaccharide III-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HP_dp02_0008(3-) is a carbohydrate acid derivative anion that is HP_dp02_0008 [alpha-Delta4,5-UA(2S)-(1->4)-alpha-D-GlcpNS] in which the carboxy, sulfamic acid, and sulfooxy groups have undergone deprotonation. It is an organic sulfamate oxoanion, an organosulfate oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of a HP_dp02_0008.
Scientific Research Applications
Chemoenzymatic Synthesis and Therapeutics
Heparin disaccharide III-S is integral in the development of ultralow molecular weight heparin therapeutics. The complexity of its structure has led to advancements in chemoenzymatic synthesis methods. This approach is pivotal for creating safe heparin products, especially after the contamination crisis in 2007, highlighting the need for alternative heparin production methods (Masuko & Linhardt, 2012).
Heparin Sequencing and Molecular Structure
The analysis of heparin, including disaccharide III-S, contributes to understanding its molecular structure and function. Heparin's anticoagulant activity, for instance, results from its interaction with antithrombin III. The study of these interactions and the structural complexity of heparin's disaccharide units has been fundamental in elucidating its biological roles (Nugent, 2000).
Metabolic Engineering in CHO Cells
Research into the production of heparin from non-animal sources has been driven by health crises, such as the 2008 contamination event. Chinese hamster ovary (CHO) cells, capable of producing heparan sulfate naturally, have been metabolically engineered to produce heparin, including the disaccharide III-S. This represents a significant advance in the biopharmaceutical industry, aiming to produce heparin more safely and efficiently (Baik et al., 2012).
Quantitative Detection Methods
Advancements in the quantitative detection of heparosan, a key precursor for bioengineered heparin, have been made. Techniques involving heparin lyase III and spectrophotometry have been developed for more effective and safer detection, playing a crucial role in the large-scale production of heparin, including disaccharide III-S (Huang et al., 2014).
Molecularly Imprinted Polymers for Oligosaccharide Separation
Research has explored the use of novel polymer materials for rapid separation of heparin oligosaccharides, including disaccharide III-S. This method offers a quicker and more specific alternative to traditional separation processes, contributing significantly to the study and application of heparin and its components (Zhang et al., 2019).
Substrate Recognition and Biosynthesis
The study of heparin's anticoagulant activity includes research on enzymes like 3-O-sulfotransferase, which are crucial for the biosynthesis of heparin, including disaccharide III-S. Understanding the substrate recognition and binding modes of these enzymes is essential for advancing the biosynthetic approach to heparin production (Moon et al., 2012).
Analysis of Antithrombin Binding Sites
The anticoagulant mechanism of heparin involves its interaction with antithrombin III, and studies focusing on the structural analysis of heparin-derived oligosaccharides, including disaccharide III-S, are pivotal. This research is key to understanding the natural variability of these binding sites in heparins extracted from animal tissues (Chen et al., 2017).
properties
Product Name |
Heparin disaccharide III-S |
|---|---|
Molecular Formula |
C12H16NO16S2-3 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-3/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |
InChI Key |
GSYQGRODWXMUOO-GYBHJADLSA-K |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



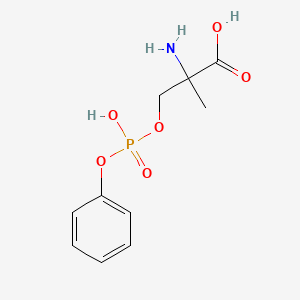
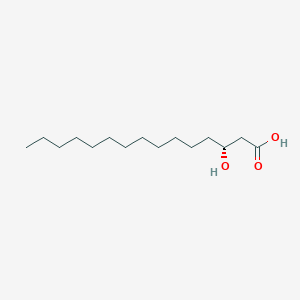
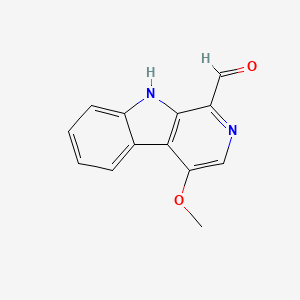
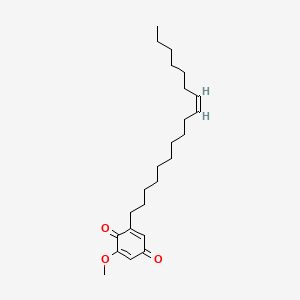
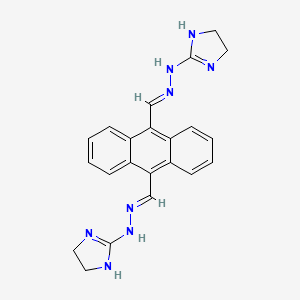
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
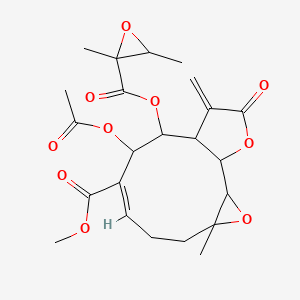

![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)
![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
